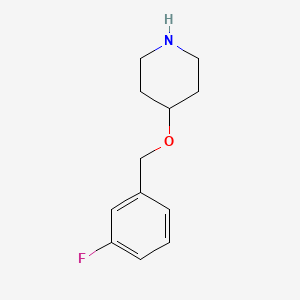

4-((3-Fluorobenzyl)oxy)piperidine

Description

Contextualization within Piperidine (B6355638) Derivative Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in medicinal chemistry. nih.govencyclopedia.pub Recognized as a "privileged scaffold," its derivatives are present in over twenty classes of pharmaceuticals, ranging from antipsychotics and opioids to antihistamines and anticancer agents. researchgate.netnih.gov The prevalence of the piperidine motif is attributed to its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as enhanced metabolic stability, improved membrane permeability, and effective receptor binding capabilities. researchgate.net The saturated, three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. nih.gov Research into piperidine derivatives is a dynamic field, with thousands of related papers published in recent years, highlighting the continuous effort to synthesize and evaluate new compounds for therapeutic applications. nih.gov

Role of the Fluorobenzyl Moiety in Chemical Scaffolds

The incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug design. researchgate.netnih.gov The fluorine atom, despite its small size, is highly electronegative and can significantly alter a molecule's physicochemical properties. nih.gov Attaching a fluorobenzyl group, as seen in 4-((3-fluorobenzyl)oxy)piperidine, can lead to several advantageous effects.

Firstly, fluorine can enhance metabolic stability. By replacing a hydrogen atom at a site prone to metabolic oxidation by cytochrome P450 enzymes, a carbon-fluorine bond can block this metabolic pathway, thereby increasing the compound's half-life. tandfonline.comnih.gov Secondly, the strong electron-withdrawing nature of fluorine can modulate the basicity (pKa) of nearby functional groups, such as the piperidine nitrogen, which influences the molecule's ionization state, solubility, and ability to cross biological membranes. researchgate.net

Overview of Synthetic Building Blocks in Medicinal and Organic Chemistry Research

In the fields of medicinal and organic chemistry, "building blocks" are relatively simple molecules that serve as foundational units for constructing more complex compounds. fiveable.meboronmolecular.com These are typically organic compounds with functional groups that allow them to be reliably connected through various chemical reactions. boronmolecular.comalfa-chemistry.com The use of pre-fabricated building blocks is a core strategy in drug discovery, enabling the rapid and efficient synthesis of large libraries of related compounds for biological screening. alfa-chemistry.com

Academic Research Trajectories for Novel Heterocyclic Compounds

The quest for novel heterocyclic compounds remains a major focus of academic and industrial research. frontiersin.orgijrpr.com Heterocycles form the backbone of a vast number of natural products and synthetic drugs. nih.gov Current research trajectories are aimed at developing new synthetic methods to create structurally diverse heterocyclic frameworks and exploring their potential applications in medicine and materials science. frontiersin.orgijrpr.com

The study of compounds like this compound fits within this trend. Research efforts are focused on several key areas:

Developing New Synthetic Pathways: Creating more efficient and environmentally friendly methods to synthesize and modify such building blocks. ijrpr.commdpi.com

Exploring Structural Diversity: Using this scaffold as a starting point to generate libraries of new molecules with varied substituents and arrangements. mdpi.comresearchgate.net

Computational and Biological Screening: Employing computational models to predict the properties and biological targets of new derivatives, followed by in-vitro and in-vivo testing to validate these predictions. ijrpr.com

Skeletal Editing: Advancing techniques to modify the core heterocyclic ring itself, which can open up entirely new areas of chemical space for exploration. frontiersin.org

The systematic investigation of scaffolds such as this compound is essential for pushing the boundaries of chemistry and discovering the next generation of functional molecules. frontiersin.org

Physicochemical Properties

The key properties of the this compound scaffold are summarized in the table below. These characteristics are fundamental to its application in further chemical synthesis and research.

| Property | Value |

| Molecular Formula | C₁₂H₁₆FNO |

| Molecular Weight | 209.26 g/mol |

| IUPAC Name | This compound |

| Classification | Substituted piperidine derivative, Organofluorine compound |

Structure

3D Structure

Properties

CAS No. |

946726-24-5 |

|---|---|

Molecular Formula |

C12H16FNO |

Molecular Weight |

209.26 g/mol |

IUPAC Name |

4-[(3-fluorophenyl)methoxy]piperidine |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12/h1-3,8,12,14H,4-7,9H2 |

InChI Key |

PROGVSQNOHPHOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3 Fluorobenzyl Oxy Piperidine

Strategic Approaches to the Piperidine (B6355638) Core Functionalization

The piperidine ring is a versatile scaffold in medicinal chemistry. nih.govmdpi.com Its functionalization allows for the introduction of various substituents, influencing the molecule's biological activity.

Alkoxylation Reactions on Piperidine Frameworks

A key step in the synthesis of 4-((3-fluorobenzyl)oxy)piperidine is the introduction of the alkoxy group at the 4-position of the piperidine ring. This is typically achieved through the alkoxylation of a piperidine precursor. One common method involves the reaction of piperidin-4-ol with 3-fluorobenzyl chloride under basic conditions. The use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF), facilitates the formation of the ether linkage.

Li and colleagues have also reported on the synthesis of alkoxy-piperidine derivatives where the pyridine (B92270) part of a precursor molecule was fully converted into a piperidine ring. mdpi.com

Stereoselective Synthesis of the Piperidine Moiety

The stereochemistry of the piperidine ring can be critical for the biological activity of piperidine-containing compounds. google.com Therefore, stereoselective synthesis methods are of great importance. Various strategies have been developed to control the stereochemistry at the different positions of the piperidine ring. nih.govgoogle.comcdnsciencepub.comresearchgate.net

One approach involves using a chiral auxiliary, such as D-arabinopyranosylamine, to achieve stereoselective synthesis of 2-substituted dehydropiperidinones, which can then be converted to variously disubstituted piperidine derivatives. cdnsciencepub.com Another method utilizes rhodium-catalyzed C-H insertions and cyclopropanations of donor/acceptor carbenes to synthesize positional analogues of methylphenidate with control over the substitution pattern. researchgate.net The choice of catalyst and the protecting group on the piperidine nitrogen directs the functionalization to the C2, C3, or C4 position. researchgate.net

For the synthesis of 2,5-disubstituted piperidines, organozinc chemistry has been employed, starting from amino acids as chiral precursors. whiterose.ac.uk Hydrogenation of the resulting piperidines can lead to specific diastereomers. whiterose.ac.uk

Synthesis of the 3-Fluorobenzyl Ether Linkage

The formation of the ether bond between the piperidine ring and the 3-fluorobenzyl group is a crucial step. The Williamson ether synthesis is a classic and widely used method for this transformation. masterorganicchemistry.comfrancis-press.com

Etherification Methodologies for Aryl-Substituted Alkyl Halides

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve reacting the sodium or potassium salt of piperidin-4-ol with 3-fluorobenzyl chloride or bromide. The reaction is an SN2 nucleophilic substitution, and thus works best with primary alkyl halides like 3-fluorobenzyl chloride. masterorganicchemistry.com

Alternative methods for etherification exist. For instance, patent literature describes the reaction of a piperidine ammonium (B1175870) salt with a 4-nitrobenzenesulfonate ester derived from the corresponding 4-fluorobenzyl alcohol. Another approach involves the reaction of 3-bromo-4-fluorobenzyl alcohol with benzyl (B1604629) chloride in the presence of a base like potassium tert-butoxide. google.com

Catalytic Approaches to O-Alkylation Reactions

Catalytic methods can enhance the efficiency and selectivity of O-alkylation reactions. Phase-transfer catalysts, such as quaternary ammonium salts, can be used in Williamson ether synthesis to facilitate the transfer of the alkoxide ion into the organic phase, thereby increasing the reaction rate. numberanalytics.com

Iron(III) chloride has been used as a catalyst for the etherification of benzyl alcohols. acs.orgnih.gov While this has been demonstrated for symmetrical and some unsymmetrical ethers, its direct application to the synthesis of this compound would require further investigation. Copper-catalyzed cross-coupling reactions have also become important for forming heteroatom-carbon bonds, including C-O bonds. thieme-connect.de

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters for the Williamson ether synthesis include the choice of base, solvent, and temperature. numberanalytics.com

For the synthesis of this compound, a common procedure involves reacting piperidin-4-ol with 3-fluorobenzyl chloride. The reaction is often carried out in a polar aprotic solvent like DMF or THF at temperatures ranging from 60-80°C. numberanalytics.com The stoichiometric ratio of the reactants is also a critical factor, with a slight excess of the benzyl chloride (e.g., 1:1.2 piperidin-4-ol to benzyl chloride) often being used to drive the reaction to completion.

Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential for determining the optimal reaction time. After the reaction is complete, purification of the product is typically achieved through column chromatography or recrystallization.

| Parameter | Condition | Impact on Yield |

| Base | Strong bases like NaH or KOtBu are often used to generate the alkoxide. numberanalytics.com K₂CO₃ is also a common choice. | The strength of the base can significantly affect the rate of alkoxide formation and thus the overall reaction rate. |

| Solvent | Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation and enhance the nucleophilicity of the alkoxide. masterorganicchemistry.comnumberanalytics.com | The choice of solvent can significantly impact the reaction rate and yield. |

| Temperature | Typically heated to 60-80°C. | Increasing the temperature generally increases the reaction rate, but can also lead to side reactions. |

| Stoichiometry | A slight excess of the alkylating agent (e.g., 1.2 equivalents) is often used. | Ensures complete conversion of the starting alcohol. |

Solvent Effects and Temperature Regimes

The choice of solvent and the operating temperature are critical parameters that significantly influence the rate and outcome of the synthesis. The reaction typically involves a polar nucleophile (the alkoxide of 4-hydroxypiperidine) and a polar electrophile (3-fluorobenzyl halide).

Solvent Effects: Aprotic polar solvents are generally favored as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the reaction rate. Common solvents include dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dichloromethane (B109758) (DCM). libretexts.orgnih.gov The selection of the solvent can affect reaction time and yield. For instance, in similar O-alkylation reactions, changing the solvent can lead to different outcomes. While specific comparative studies on this compound are not extensively published, data from analogous reactions provide insight into these effects.

Temperature Regimes: The reaction temperature is typically managed to balance reaction rate with the prevention of side reactions, such as the elimination of the benzyl halide. Temperatures can range from ambient conditions to reflux. libretexts.org For particularly reactive starting materials, the reaction might be conducted at room temperature or slightly elevated temperatures (30-50 °C), whereas less reactive substrates may require heating to 80-90 °C or higher to achieve a reasonable reaction rate. google.com Microwave-assisted synthesis has also been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields in similar O-alkylation reactions. mdpi.com

Table 1: Influence of Solvent and Temperature on a Model Williamson Ether Synthesis This table is illustrative, based on general findings for Williamson ether synthesis, as specific comparative data for this compound is limited in publicly available literature.

| Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetonitrile (MeCN) | K₂CO₃ | Reflux (~82°C) | 16 | 80-87 | nih.gov |

| Dimethylformamide (DMF) | K₂CO₃ / KI | 80 | 4 | ~60 | mdpi.com |

| Dichloromethane (DCM) | DIPEA | Room Temp | 5 | Moderate-Good | nih.gov |

| Ethanol (EtOH) | K₂CO₃ | Reflux (~78°C) | 3 | ~43 | mdpi.com |

| Solvent-free (Microwave) | K₂CO₃ / TBAB | 80 | 0.025 (1.5 min) | 92 | mdpi.com |

Catalyst Selection and Loading

In the context of the Williamson ether synthesis for this compound, "catalysis" often refers to the use of a base to generate the nucleophilic alkoxide and potentially a phase-transfer catalyst (PTC) to facilitate the reaction between reactants in different phases.

Base Selection: The choice of base is crucial. Stronger bases like sodium hydride (NaH) will completely deprotonate the hydroxyl group of 4-hydroxypiperidine (B117109), leading to a high concentration of the reactive alkoxide. However, milder bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and are considered safer and easier to handle, particularly on an industrial scale. mdpi.comnih.gov The use of an appropriate base prevents side reactions, such as the dehydrohalogenation of the alkyl halide. phasetransfercatalysis.com

Phase-Transfer Catalysis (PTC): PTC is a highly effective technique for this synthesis, especially when using an aqueous solution of a base (like NaOH) with the organic reactants dissolved in a non-polar solvent. crdeepjournal.orgjetir.org The PTC, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyl triethylammonium (B8662869) chloride, transports the hydroxide (B78521) or alkoxide anion from the aqueous phase to the organic phase where it can react. mdpi.comjetir.org This method often leads to faster reactions, milder conditions, and higher yields by overcoming the immiscibility of the reactants. phasetransfer.com Catalyst loading is typically in the range of 1-10 mol%.

Table 2: Common Bases and Catalysts for Synthesis

| Role | Compound | Typical Conditions | Advantages |

|---|---|---|---|

| Base | Sodium Hydride (NaH) | Anhydrous DMF, 0°C to RT | Strong, drives reaction to completion |

| Base | Potassium Carbonate (K₂CO₃) | DMF, MeCN, Reflux | Mild, inexpensive, easy to handle |

| Base | Sodium Hydroxide (NaOH) | Aqueous/Organic (with PTC) | Inexpensive, potent |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Biphasic (e.g., H₂O/Toluene) | Increases reaction rate, allows use of inorganic bases |

| Phase-Transfer Catalyst | Aliquat 336® | Biphasic systems | Highly effective for C, N, and O-alkylation |

Reaction Pathway Elucidation

The synthesis of this compound via the Williamson method proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism.

Deprotonation: The first step involves the deprotonation of the hydroxyl group of 4-hydroxypiperidine by a base (e.g., K₂CO₃) to form the corresponding potassium piperidin-4-oxide. This alkoxide is a potent nucleophile.

Nucleophilic Attack: The generated alkoxide anion then attacks the benzylic carbon of the 3-fluorobenzyl halide. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent halogen (the leaving group). The attack occurs from the backside relative to the leaving group, leading to an inversion of configuration if the carbon were chiral.

Transition State: The reaction proceeds through a single, high-energy transition state where the new C-O bond is partially formed and the C-Halogen bond is partially broken.

Product Formation: The leaving group (e.g., Br⁻ or Cl⁻) is expelled, resulting in the formation of the desired ether, this compound.

A potential competing reaction is the E2 elimination of the 3-fluorobenzyl halide, which would be favored by strong, sterically hindered bases and higher temperatures, leading to the formation of 3-fluorostyrene. However, with primary benzylic halides, the S_N2 pathway is generally dominant.

Green Chemistry Principles in Synthetic Route Development

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally and economically sustainable manufacturing processes. crdeepjournal.org Key considerations include maximizing atom economy, minimizing the environmental factor (E-Factor), and utilizing sustainable materials.

Atom Economy and E-Factor Considerations

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. For the synthesis of this compound from 4-hydroxypiperidine and 3-fluorobenzyl chloride, the reaction is:

C₅H₁₁NO + C₇H₆FCl → C₁₂H₁₆FNO + HCl

The theoretical percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

MW of this compound (C₁₂H₁₆FNO) = 209.26 g/mol

MW of 4-hydroxypiperidine (C₅H₁₁NO) = 101.15 g/mol

MW of 3-fluorobenzyl chloride (C₇H₆FCl) = 144.57 g/mol

% Atom Economy = (209.26 / (101.15 + 144.57)) x 100 = 84.8%

This indicates that even with a 100% yield, over 15% of the reactant mass is converted into a byproduct (HCl), which is typically neutralized by the base to form a salt waste.

E-Factor (Environmental Factor): The E-Factor provides a more holistic view by quantifying the total waste produced per kilogram of product. nih.gov

E-Factor = (Total Mass of Waste) / (Mass of Product)

Waste includes byproducts, unreacted starting materials, solvents, and catalyst residues. For a typical lab-scale synthesis, the E-Factor can be very high, often dominated by solvent usage.

Table 3: Illustrative E-Factor Calculation for Synthesis Assumes synthesis from 10 mmol (1.01 g) of 4-hydroxypiperidine.

| Parameter | Scenario 1 (80% Yield) | Scenario 2 (95% Yield) |

|---|---|---|

| Inputs | ||

| 4-hydroxypiperidine | 1.01 g | 1.01 g |

| 3-fluorobenzyl chloride (1.1 eq) | 1.59 g | 1.59 g |

| K₂CO₃ (1.5 eq) | 2.07 g | 2.07 g |

| Solvent (DMF) | 50 mL (~47.25 g) | 50 mL (~47.25 g) |

| Outputs | ||

| Product Mass | 1.67 g | 1.99 g |

| Waste Calculation | ||

| Unreacted Reagents & Byproducts | ~2.9 g | ~2.58 g |

| Solvent Waste | 47.25 g | 47.25 g |

| Total Waste | ~50.15 g | ~49.83 g |

| E-Factor | ~29.9 | ~25.0 |

This illustrates that improving reaction yield has a positive but relatively small impact on the E-Factor when solvent use is high. The primary driver for reducing the E-Factor is minimizing solvent use and recycling materials. nih.gov

Use of Sustainable Reagents and Solvents

A key goal of green chemistry is to replace hazardous reagents and solvents with safer, more sustainable alternatives. nih.gov

Sustainable Solvents: Traditional solvents like DMF and chlorinated solvents (e.g., DCM) are effective but pose significant health and environmental risks. Greener alternatives are increasingly being explored for O-alkylation reactions. wiley.com Water is an ideal green solvent, and its use can be enabled by phase-transfer catalysis. researchgate.net Other bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), Cyrene, and γ-Valerolactone (GVL) offer favorable environmental profiles and are viable substitutes in many synthetic applications. wiley.com

Table 4: Potential Green Solvent Alternatives

| Conventional Solvent | Potential Green Alternative | Key Properties |

|---|---|---|

| Dimethylformamide (DMF) | γ-Valerolactone (GVL) | Bio-based, low toxicity, high boiling point |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, lower toxicity than DCM, forms azeotrope with water |

| Acetonitrile (MeCN) | Dimethyl Carbonate (DMC) | Low toxicity, biodegradable, good methylation agent |

| Toluene | p-Cymene | Bio-derived, high boiling point, lower toxicity |

Sustainable Reagents: The use of catalytic amounts of reagents is inherently greener than using stoichiometric quantities. As such, phase-transfer catalysis is a green technique. Furthermore, developing catalytic systems that use abundant, non-toxic metals is a significant area of research. For instance, manganese-based catalysts have been developed for sustainable alkylation reactions with alcohols, which could represent a future pathway that avoids the use of alkyl halides altogether, producing only water as a byproduct. nih.gov

Molecular Design and Structural Modification Strategies for 4 3 Fluorobenzyl Oxy Piperidine Derivatives

Systematic Derivatization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a prime site for chemical modification, allowing for the introduction of a wide range of functional groups that can significantly influence the molecule's physicochemical and biological properties. Common strategies include amidation, sulfonamidation, alkylation, and reductive amination.

Amidation and Sulfonamidation Strategies

The conversion of the piperidine nitrogen to an amide or sulfonamide is a widely used strategy to introduce diverse substituents. These reactions typically involve the coupling of the parent piperidine with various acyl chlorides, sulfonyl chlorides, or carboxylic acids.

Amidation: The reaction of 4-((3-fluorobenzyl)oxy)piperidine with an acyl chloride or a carboxylic acid in the presence of a coupling agent, such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), yields the corresponding N-acyl derivative. nih.gov This approach allows for the introduction of a variety of aryl, heteroaryl, and alkyl groups. For instance, the synthesis of N-benzoylpiperidine derivatives has been reported as a common modification. nih.gov

Sulfonamidation: Similarly, sulfonamides can be prepared by reacting the piperidine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. nih.gov This introduces a sulfonyl moiety, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. The synthesis of N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and N-aryl/alkyl substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been described, showcasing the versatility of this approach. organic-chemistry.org

Table 1: Examples of Amidation and Sulfonamidation Reactions on Piperidine Scaffolds

| Starting Material | Reagent | Reaction Type | Product Class |

|---|---|---|---|

| Piperidine Derivative | Acyl Chloride | Amidation | N-Acylpiperidine |

| Piperidine Derivative | Carboxylic Acid, HBTU | Amidation | N-Acylpiperidine |

| Piperidine Derivative | Sulfonyl Chloride | Sulfonamidation | N-Sulfonylpiperidine |

Alkylation and Reductive Amination Protocols

Introduction of alkyl groups onto the piperidine nitrogen can be achieved through direct alkylation or, more commonly and with greater control, via reductive amination.

Alkylation: Direct alkylation with alkyl halides can be employed, though it can sometimes lead to over-alkylation. ijacskros.com A more controlled method involves the use of alternative electrophiles or specific reaction conditions to favor mono-alkylation.

Reductive Amination: This is a highly versatile and widely used method for the N-alkylation of secondary amines like this compound. organic-chemistry.orgijacskros.commasterorganicchemistry.comlibretexts.org The process involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.comyoutube.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the starting carbonyl compound. masterorganicchemistry.comyoutube.com This protocol allows for the introduction of a vast array of substituted and unsubstituted alkyl and benzyl (B1604629) groups. For example, reductive amination has been used to prepare N-methyl and N-ethyl derivatives of piperidines by using formalin and acetaldehyde, respectively. nih.gov

Table 2: Examples of Reductive Amination Reactions

| Piperidine Derivative | Carbonyl Compound | Reducing Agent | Product Class |

|---|---|---|---|

| This compound | Formaldehyde | NaBH(OAc)3 | N-Methyl-4-((3-fluorobenzyl)oxy)piperidine |

| This compound | Acetaldehyde | NaBH(OAc)3 | N-Ethyl-4-((3-fluorobenzyl)oxy)piperidine |

| This compound | Acetone | NaBH3CN | N-Isopropyl-4-((3-fluorobenzyl)oxy)piperidine |

Modifications on the Fluorobenzyl Ring

Alterations to the fluorobenzyl moiety offer another critical avenue for structural diversification, influencing electronic properties and potential interactions with biological targets.

Introduction of Additional Functionalities (e.g., Halogenation, Nitration)

The introduction of other substituents onto the fluorobenzyl ring can further probe the SAR. Standard electrophilic aromatic substitution reactions can be employed, taking into account the directing effects of the existing fluorine and benzyloxy groups. The fluorine atom is an ortho-, para-director, while the benzyloxy group is also an ortho-, para-director.

Halogenation: Additional halogen atoms, such as chlorine or bromine, can be introduced to explore the effects of size, lipophilicity, and electronic properties. For example, the synthesis of a [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone derivative has been reported, indicating that multiple substitutions on the phenyl ring are synthetically accessible. nih.gov

Nitration: The introduction of a nitro group, a strong electron-withdrawing group, can significantly alter the electronic character of the aromatic ring. Nitration of the fluorobenzyl ring would likely occur at positions directed by the existing substituents. The resulting nitro-substituted derivatives can also serve as precursors for the corresponding amino compounds through reduction.

Exploration of Linker Modifications

The ether linkage in this compound is another site for potential modification to alter the flexibility, length, and chemical nature of the connection between the piperidine and fluorobenzyl moieties. While less common than modifications at the nitrogen or aromatic ring, linker modifications can provide valuable insights. Strategies could include the replacement of the ether oxygen with a sulfur atom to form a thioether, or with a nitrogen atom to create an amine linkage. Additionally, the length of the benzylic linker could be extended or shortened. Research on related benzyloxy piperidine analogs has explored moving the oxygen atom in the chain adjacent to the piperidine ring, creating a new scaffold and altering the compound's properties. nih.gov

Alteration of Ether Connectivity

One approach involves replacing the flexible benzyl group with more rigid and extended aromatic systems. For instance, in a series of 4-oxypiperidine derivatives designed as histamine (B1213489) H3 receptor antagonists, the flexible alkyl chain was substituted with benzene (B151609), biphenyl, or naphthalene (B1677914) linkers. nih.gov This modification aimed to increase structural rigidity, which can lead to a more defined orientation within a receptor binding site and potentially higher affinity. nih.gov

Another strategy is the insertion of additional atoms into the linker. Studies have shown that introducing an extra methylene (B1212753) group between the 4-oxypiperidine oxygen and the aromatic ring can significantly increase biological activity. nih.gov This extension of the ether connectivity alters the distance and geometric relationship between the piperidine and aryl moieties, which can optimize interactions with the target protein. For example, derivatives with an N-methyl-N-propyl-aminomethyl substituent at the para-position of the benzene ring showed a notable increase in activity when the methylene linker was present compared to a direct connection. nih.gov

These findings highlight that modifications to the ether connectivity, by either rigidification or extension of the linker, are viable strategies for optimizing the pharmacological profile of this compound derivatives.

Table 1: Impact of Ether Connectivity Alteration on Activity in Analogous 4-Oxypiperidine Derivatives

| Modification Strategy | Example Linker | Observed Effect on Activity | Rationale |

|---|---|---|---|

| Linker Rigidification | Benzene, Biphenyl, Naphthalene | Enhanced H3R antagonistic activity. nih.gov | Increased structural rigidity may lead to a better fit in the receptor binding site. nih.gov |

| Linker Extension | -CH2-Aryl | Significant increase in activity compared to direct Aryl connection. nih.gov | Optimizes the spatial distance between the piperidine and aromatic moieties for improved receptor interactions. nih.gov |

Stereochemical Control in Derivative Synthesis

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets. For piperidine derivatives, which possess a non-planar, chair-like conformation, controlling the stereochemistry at substituent attachment points is paramount for achieving the desired pharmacological activity.

Diastereoselective and Enantioselective Approaches

The synthesis of piperidine derivatives with multiple stereocenters requires precise control to obtain the desired diastereomer and enantiomer. Various advanced synthetic methods have been developed to achieve this.

Diastereoselective Methods:

Metal-Catalyzed Cyclizations: Iron(III) chloride (FeCl₃) has been shown to catalyze the cyclization of certain allylic substrates to produce cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org The high selectivity is attributed to a thermodynamic epimerization that favors the more stable cis-isomer. acs.org

Reductive Cyclizations: The diastereoselective reductive cyclization of amino acetals, which can be prepared through a nitro-Mannich reaction, is another effective strategy. usm.edu The stereochemistry established in the initial Mannich reaction is retained during the subsequent reductive cyclization step.

Palladium-Catalyzed Cross-Couplings: Highly diastereoselective Negishi cross-couplings of substituted piperidinylzinc reagents with aryl iodides can be directed to yield either cis- or trans-2,4-disubstituted products, depending on the relative positions of the substituent and the carbon-zinc bond. acs.org

Enantioselective Methods:

Rhodium-Catalyzed C-H Functionalization: Chiral dirhodium catalysts have been successfully employed for the regio-, diastereo-, and enantioselective C-H functionalization of the piperidine ring. nih.govnih.gov The choice of catalyst and the nitrogen protecting group can direct the functionalization to the C2, C3, or C4 positions, allowing for the synthesis of specific positional and stereoisomers. nih.govresearchgate.net For example, using Rh₂(R-TPPTTL)₄ as a catalyst for N-Bs-piperidine functionalization results in highly diastereoselective reactions with good enantioselectivity. nih.gov

Chemo-enzymatic Dearomatization: A hybrid approach combining chemical synthesis and biocatalysis offers a powerful route to chiral piperidines. nih.gov A key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high precision. nih.gov

Chiral Auxiliary and Organocatalysis in Functionalization

The use of chiral auxiliaries and organocatalysts provides powerful metal-free alternatives for establishing stereocenters during the synthesis of piperidine derivatives.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been effectively used in the stereoselective synthesis of piperidine derivatives. researchgate.netcdnsciencepub.com For example, a domino Mannich-Michael reaction of Danishefsky's diene with aldimines derived from O-pivaloylated arabinosylamine yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com The auxiliary can be cleaved in a later step to reveal the chiral piperidine product.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has provided numerous methods for the asymmetric synthesis of heterocyclic compounds.

Proline-Catalyzed Reactions: L-proline and its derivatives are highly effective organocatalysts for asymmetric Mannich and Michael reactions. rsc.org A domino Michael addition/aminalization process catalyzed by O-TMS protected diphenylprolinol can be used to synthesize polysubstituted piperidines from aldehydes and nitroolefins, creating four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org

Hybrid Bio-organocatalytic Cascades: Combining the selectivity of enzymes with the versatility of organocatalysts offers innovative synthetic routes. rsc.orgresearchgate.net A hybrid cascade can utilize a transaminase to generate a reactive cyclic imine intermediate in situ. rsc.org This intermediate can then undergo a proline-catalyzed Mannich reaction with a ketone, leading to the formation of chiral 2-substituted piperidines. rsc.orgresearchgate.net This biomimetic approach mimics natural alkaloid biosynthesis and provides a highly efficient, one-pot method for generating stereochemically rich piperidine scaffolds. acs.orgrsc.org

Table 3: Stereoselective Strategies in Piperidine Synthesis

| Approach | Method/Catalyst | Key Features | Reference |

|---|---|---|---|

| Diastereoselective Synthesis | FeCl3-Catalyzed Cyclization | Forms thermodynamically stable cis-2,6-disubstituted piperidines. | acs.org |

| Enantioselective Synthesis | Chiral Rhodium Catalysis | Site-selective C-H functionalization (C2, C3, C4) with high diastereo- and enantioselectivity. | nih.gov |

| Chiral Auxiliary | D-Arabinopyranosylamine | Directs stereoselective Mannich-Michael reactions. | cdnsciencepub.com |

| Organocatalysis | Proline Derivatives | Catalyzes domino reactions to form multiple stereocenters with high enantioselectivity. | acs.org |

| Hybrid Catalysis | Transaminase / Proline Cascade | Biomimetic, one-pot synthesis of chiral 2-substituted piperidines. | rsc.org |

Computational and Theoretical Investigations of 4 3 Fluorobenzyl Oxy Piperidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in determining the electronic nature of 4-((3-Fluorobenzyl)oxy)piperidine, offering a microscopic view of its reactivity and stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules structurally similar to this compound, DFT studies, often using the B3LYP functional with a 6-311+G(d,p) basis set, have been employed to analyze molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. In analogous piperidine (B6355638) derivatives, the HOMO is typically localized on the electron-rich regions, such as the piperidine nitrogen and the adjacent ether oxygen atom. Conversely, the LUMO is generally centered on the π* orbitals of the fluorobenzyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. For a related compound, 3-[(4-Fluorobenzyl)oxy]piperidine, the calculated HOMO-LUMO gap is approximately 5.2 eV, suggesting moderate reactivity. Natural Bond Orbital (NBO) analysis further reveals the charge distribution across the molecule.

Table 1: Theoretical Electronic Properties of a Fluorobenzyl-Piperidine Analog

| Parameter | Value | Significance |

| HOMO-LUMO Gap | ~5.2 eV | Indicates moderate chemical reactivity and stability. |

| HOMO Localization | Piperidine Nitrogen, Ether Oxygen | Identifies the primary sites for electrophilic attack. |

| LUMO Localization | Benzyl (B1604629) Ring π* Orbitals | Identifies the primary sites for nucleophilic attack. |

| NBO Charge on Piperidine N | -0.45 e | Highlights the nucleophilic character of the nitrogen atom. |

| NBO Charge on Fluorine | -0.32 e | Shows the electron-withdrawing effect of the fluorine atom. |

| NBO Charge on Ether O | -0.68 e | Indicates a significant negative charge on the ether oxygen. |

Data based on the analogous compound 3-[(4-Fluorobenzyl)oxy]piperidine.

The three-dimensional structure of this compound is not rigid, and its conformational flexibility is a key determinant of its biological activity. The piperidine ring typically adopts a stable chair conformation to minimize angular and torsional strain. The large (3-Fluorobenzyl)oxy substituent at the C4 position can exist in either an axial or an equatorial position.

Computational studies on similar 4-substituted piperidines consistently show that the equatorial conformation is energetically more favorable than the axial one. nih.gov This preference is attributed to the minimization of 1,3-diaxial steric interactions that would occur if the bulky substituent were in the axial position. Molecular mechanics calculations can quantitatively predict these conformer energies. nih.gov The fluorine atom on the benzyl ring introduces electronic effects that can slightly distort the planarity of the ring but are not expected to alter the fundamental chair conformation of the piperidine moiety.

Table 2: Conformational Preferences in 4-Substituted Piperidines

| Conformer | Relative Energy | Key Interaction | Reference |

| Equatorial | Lower | Minimizes steric hindrance. | |

| Axial | Higher | Subject to 1,3-diaxial steric strain. | nih.gov |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment, such as solvents or biological macromolecules, over time.

The surrounding solvent can have a profound impact on the conformational equilibrium of flexible molecules. For fluorinated piperidines, computational investigations have revealed that solvent polarity is a major factor influencing conformational preference. d-nb.info While in the gas phase or nonpolar solvents, steric effects are dominant, in polar solvents like water, electrostatic interactions can become significant.

In the case of protonated 4-fluoropiperidinium salts, it has been observed that a conformer with a larger molecular dipole moment can be significantly stabilized in a polar solution. d-nb.info For instance, the equatorial conformer of the 4-fluoropiperidinium salt possesses a substantially larger dipole moment than the axial conformer, leading to its dominance in aqueous solutions, sometimes contrary to gas-phase predictions. d-nb.info This highlights the necessity of including solvent effects in computational models to accurately predict the behavior of this compound in a biological, aqueous environment.

Given that many piperidine derivatives exhibit neuropharmacological activity, theoretical models are invaluable for predicting how this compound might interact with protein targets. Molecular docking simulations are a primary tool for this purpose, predicting the binding pose and affinity of a ligand within the active site of a target protein.

For example, piperidine derivatives are known to bind to the serotonin (B10506) transporter (SERT). nih.gov A theoretical docking study of this compound with SERT would likely investigate key interactions such as hydrogen bonds between the piperidine nitrogen and receptor residues, as well as π-π stacking or hydrophobic interactions involving the fluorobenzyl group. The fluorine atom can alter the electronic properties of the benzyl ring, potentially enhancing binding affinity to specific biological targets. These theoretical models help prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity. Developing a QSAR model for a class of compounds including this compound would involve several key steps.

First, a set of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological: Describing the connectivity of atoms.

Spatial: Relating to the 3D geometry of the molecule, such as molecular shadow or surface area. nih.gov

Thermodynamic: Including properties like the heat of formation. nih.gov

Electronic: Such as partial atomic charges or dipole moments.

Next, a mathematical model is generated using statistical methods like multiple linear regression or machine learning algorithms to find a correlation between a selection of these descriptors and the observed biological activity. nih.govnih.gov For piperidine analogs, studies have shown that descriptors like the partial negative surface area and the area of the molecular shadow can result in statistically significant QSAR models. nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives and to provide insights into the structural features that are crucial for the desired biological effect. The validation of these models is critical and is typically performed using cross-validation techniques and external test sets. nih.gov

Descriptors for Piperidine and Fluorobenzyl Moieties

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. For this compound, these properties are determined by its two primary constituent parts: the piperidine ring and the 3-fluorobenzyl moiety. Computational methods allow for the calculation of various molecular descriptors that quantify these properties and provide insight into the molecule's potential behavior.

The piperidine moiety is a saturated heterocycle that is a common feature in many approved drugs and natural alkaloids. Its flexible chair-like conformation is a key characteristic. Computational analysis reveals that substituents on the piperidine ring, such as the 3-fluorobenzyloxy group, typically favor the equatorial position to minimize steric hindrance. The nitrogen atom in the piperidine ring acts as a basic center and is often protonated at physiological pH, enabling it to form crucial ionic interactions with biological targets. clinmedkaz.org

The 3-fluorobenzyl moiety introduces specific electronic and steric features. The fluorine atom is highly electronegative and small in size. capes.gov.brnortheastern.edu This substitution can profoundly influence the molecule's properties in several ways:

Electronic Effects: The fluorine atom is a strong electron-withdrawing group, which can alter the acidity of nearby protons and the charge distribution across the aromatic ring. This modulation of the electrostatic potential is critical for how the molecule interacts with the binding pocket of a target protein. nih.gov

Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate. northeastern.eduresearchgate.net

Binding Interactions: Organic fluorine can participate in favorable interactions within a protein binding site, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds with water molecules or protein backbones. nih.govacs.org It can also enhance hydrophobic interactions between the drug molecule and its receptor. researchgate.net

A variety of computational descriptors are used to capture these properties quantitatively. These descriptors, calculated using quantum mechanics or molecular mechanics, are essential for building predictive models. nih.gov

Table 1: Representative Calculated Molecular Descriptors for this compound

| Descriptor | Description | Typical Calculated Value | Significance in Drug Design |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 209.26 g/mol | Influences size and diffusion properties. |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | ~2.3 - 2.8 | Affects solubility, membrane permeability, and binding. researchgate.net |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | 21.7 Ų | Correlates with hydrogen bonding potential and membrane permeability. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | 4 | Influences conformational entropy and binding affinity. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -9.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -0.8 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | ~ 8.4 eV | Indicates chemical reactivity and stability. |

Note: The values in this table are representative and can vary depending on the computational method used for calculation.

Predictive Modeling of Binding Affinity (Theoretical Predictions)

A central goal of computational chemistry in drug discovery is to predict how strongly a compound will bind to its biological target, a property known as binding affinity. neuralwork.ai Accurately predicting this affinity can save significant time and resources by prioritizing the most promising compounds for synthesis and experimental testing. nih.gov For this compound and its analogues, several computational techniques are employed to generate these theoretical predictions.

Molecular Docking is a primary method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govrsc.org This technique computationally places the molecule into the three-dimensional structure of a protein's binding site. A scoring function then estimates the binding energy, often reported as a docking score in kcal/mol, which correlates with binding affinity (e.g., Ki or IC50 values). researchgate.net Studies on similar piperidine-based compounds have used docking to elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding to targets like G-protein coupled receptors (GPCRs) or enzymes. nih.govacs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide another avenue for predicting binding affinity. nih.gov QSAR is a statistical approach that correlates variations in the biological activity of a series of compounds with changes in their molecular descriptors (like those in Table 1). nih.govnih.gov By developing a robust QSAR model from a set of known active and inactive molecules, the activity of new, untested compounds can be predicted. nih.gov For piperidine derivatives, 2D and 3D-QSAR models have been successfully developed to predict their activity against various targets, including those in the central nervous system. nih.govnih.gov

Machine learning and artificial intelligence are increasingly being integrated into these predictive models, leveraging large datasets to build more accurate and generalizable predictions of protein-ligand binding affinities. neuralwork.ainih.govarxiv.org

Table 2: Hypothetical Theoretical Binding Affinity Predictions for this compound

| Target Class | Representative Target | Predicted Affinity (Docking Score, kcal/mol) | Potential Therapeutic Area |

| G-Protein Coupled Receptors | Sigma-1 Receptor (S1R) | -8.5 | Neurodegenerative Diseases, Psychiatric Disorders nih.gov |

| Transporters | Dopamine Transporter (DAT) | -7.9 | CNS Disorders nih.gov |

| Enzymes | Acetylcholinesterase (AChE) | -9.1 | Alzheimer's Disease rsc.org |

| Enzymes | Akt1 Kinase | -7.2 | Oncology nih.gov |

Note: These values are hypothetical and serve to illustrate the output of predictive modeling studies. Actual values depend on the specific protein target and the computational protocol.

Virtual Screening and Lead Optimization Principles (Computational Design)

The principles of computational design are applied throughout the drug discovery pipeline, from finding initial "hit" compounds to refining them into "lead" candidates with optimal drug-like properties. frontiersin.orgucl.ac.uknih.gov The this compound scaffold is well-suited for these computational strategies.

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sciengpub.irresearchgate.net Instead of physically testing millions of compounds, virtual screening "docks" them against a protein target in silico. Compounds containing the piperidine or fluorobenzyl fragments can be readily identified in these libraries. sciengpub.irwhiterose.ac.uk This process rapidly narrows down a large collection to a manageable number of promising hits for further investigation.

Lead Optimization is the iterative process of modifying a hit compound to improve its characteristics, such as potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). frontiersin.orgopenreview.net Computational methods are central to this process. For a lead compound like this compound, medicinal chemists can use computational tools to explore the effects of various structural modifications: walisongo.ac.idemanresearch.org

Structure-Activity Relationship (SAR) Analysis: By systematically modifying parts of the molecule—for example, changing the position of the fluorine on the benzyl ring, substituting it with other halogens, or altering the substitution pattern on the piperidine ring—chemists can build a computational SAR model. nih.gov This helps to understand which molecular features are essential for activity.

Fragment-Based and Scaffold Hopping Approaches: The piperidine and fluorobenzyl moieties can be considered as molecular fragments. researchgate.netwhiterose.ac.uk Computational approaches can suggest replacing these fragments with other chemical groups that may have improved properties while maintaining key binding interactions.

ADME and Toxicity Prediction: In silico models can predict properties like solubility, membrane permeability, metabolic stability, and potential toxicity. frontiersin.org The introduction of the fluorine atom, for instance, is a well-known strategy to enhance metabolic stability, a prediction that can be evaluated computationally before synthesis. capes.gov.brnortheastern.edu

Through these integrated computational approaches, the journey from an initial concept to a viable drug candidate can be made more efficient and rational. mdpi.comnih.gov The this compound structure serves as a valuable starting point for such computationally-driven drug design efforts.

Advanced Spectroscopic and Analytical Methodologies in Research on 4 3 Fluorobenzyl Oxy Piperidine

Elucidation of Complex Stereochemistry via Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. For 4-((3-Fluorobenzyl)oxy)piperidine, advanced NMR methods are indispensable for a complete assignment of its complex stereochemistry and for understanding its dynamic behavior.

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Assignments

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environments of the protons and carbons, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure of this compound. optica.org These experiments correlate nuclear spins through chemical bonds or through space, providing a detailed connectivity map.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the coupling network within the piperidine (B6355638) ring, connecting the protons at positions 2, 3, 5, and 6, as well as the proton at position 4 to its neighbors. It would also show the coupling between the benzylic protons and the aromatic protons of the 3-fluorobenzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of the ¹³C signals for each protonated carbon in the piperidine ring and the fluorobenzyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is instrumental in connecting the different fragments of the molecule. For instance, it would show correlations between the benzylic protons and the carbons of the fluorophenyl ring, as well as the piperidine carbon at C4. Crucially, it would also show a correlation between the piperidine proton at H4 and the benzylic carbon, and/or the benzylic protons and the piperidine carbon at C4, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY can provide information about the preferred conformation of the molecule. For example, spatial proximities between protons of the benzyl (B1604629) group and specific protons on the piperidine ring can help to define the orientation of the substituent at the 4-position.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual experimental values would be determined from the spectra.

| Position | ¹H Chemical Shift (ppm) (Multiplicity, J (Hz)) | ¹³C Chemical Shift (ppm) |

| Piperidine N-H | broad singlet | - |

| Piperidine H-2, H-6 | multiplet | ~45-50 |

| Piperidine H-3, H-5 | multiplet | ~30-35 |

| Piperidine H-4 | multiplet | ~70-75 |

| Benzylic CH₂ | singlet | ~70-75 |

| Aromatic Ring | multiplet | ~113-131 |

| Aromatic C-F | - | ~161-164 (d, ¹JCF) |

Dynamic NMR for Conformational Studies

The piperidine ring is not static; it undergoes conformational changes, most notably ring inversion between two chair forms. optica.orgresearchgate.net The rate of this inversion can be studied using dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures. optica.orgclockss.org

At room temperature, the ring inversion of this compound is typically fast on the NMR timescale. This rapid exchange results in averaged signals for the axial and equatorial protons on the piperidine ring. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the separate signals for the axial and equatorial protons begin to broaden and merge. Below the coalescence temperature, at the slow exchange limit, distinct signals for the axial and equatorial protons can be observed.

By analyzing the changes in the lineshape of the NMR signals as a function of temperature, the energy barrier (ΔG‡) for the ring inversion process can be calculated. This provides valuable insight into the conformational flexibility and stability of the piperidine ring in this specific molecule. The presence of the bulky 3-fluorobenzyloxy group at the 4-position will influence this energy barrier.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical analytical tool for the unambiguous determination of the elemental composition of a molecule. nih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confident assignment of its molecular formula.

Accurate Mass Measurement and Fragmentation Pattern Analysis

HRMS instruments can measure the m/z of an ion to within a few parts per million (ppm), which is sufficient to distinguish between molecules that have the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₆FNO), the theoretical exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the proposed molecular formula.

In addition to the molecular ion, mass spectrometry also provides information about the fragmentation of the molecule upon ionization. nih.govlibretexts.org The fragmentation pattern is a characteristic fingerprint of a molecule and can be used to confirm its structure. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring.

Cleavage of the benzylic C-O bond: This would lead to the formation of a stable 3-fluorobenzyl cation (m/z 109) or a piperidin-4-yloxy radical.

Loss of the piperidine ring: Fragmentation leading to ions characteristic of the substituted benzyl group.

Loss of a fluorine atom: While less common, this fragmentation can also be observed.

The analysis of these fragment ions helps to piece together the molecular structure, corroborating the assignments made by NMR spectroscopy. nih.govmiamioh.edu

A hypothetical table of expected major fragment ions for this compound in a mass spectrum is provided below.

| m/z (Nominal) | Possible Fragment Ion |

| 210 | [M+H]⁺ (Protonated Molecule) |

| 109 | [C₇H₆F]⁺ (3-Fluorobenzyl cation) |

| 101 | [C₅H₁₀NO]⁺ (Piperidin-4-yloxy fragment) |

| 86 | [C₅H₁₂N]⁺ (Protonated piperidine fragment after rearrangement) |

Isotopic Pattern Matching

The presence of naturally occurring isotopes of elements like carbon (¹³C) and nitrogen (¹⁵N) gives rise to a characteristic isotopic pattern in the mass spectrum. numberanalytics.comyoutube.comlibretexts.org The molecular ion peak (M) is accompanied by smaller peaks at higher masses (M+1, M+2, etc.) corresponding to molecules containing one or more of these heavier isotopes. youtube.com

The relative intensities of these isotopic peaks can be calculated based on the natural abundance of the isotopes and the number of atoms of each element in the molecule. numberanalytics.com For this compound (C₁₂H₁₆FNO), the theoretical isotopic pattern can be predicted. High-resolution mass spectrometers can accurately measure the intensities of these isotopic peaks. A close match between the experimentally observed isotopic pattern and the theoretically calculated pattern provides further confirmation of the elemental composition of the molecule. nih.govwikipedia.org

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

For this compound, the infrared spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional groups:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the piperidine ring.

C-H Stretches: Absorption bands in the region of 2850-3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds in the piperidine ring and the benzylic group. Aromatic C-H stretching bands would appear above 3000 cm⁻¹.

C-O-C Ether Stretch: A strong absorption band, typically in the range of 1050-1150 cm⁻¹, is characteristic of the ether linkage.

C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹ would confirm the presence of the carbon-fluorine bond on the aromatic ring.

Aromatic C=C Stretches: A series of absorption bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

The combination of these characteristic vibrational frequencies provides a rapid and reliable method for confirming the presence of the expected functional groups within the molecular structure of this compound.

A summary of the expected characteristic infrared absorption bands is presented in the table below.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak-Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O-C Ether Stretch | 1050 - 1150 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is determined by the distinct functional groups present: the piperidine ring, the benzyl ether linkage, and the fluorinated aromatic ring.

Expected Vibrational Modes:

Piperidine Ring Vibrations: The piperidine ring, a saturated heterocycle, exhibits characteristic C-H and N-H stretching and bending vibrations. In its typical chair conformation, it will have distinct axial and equatorial C-H bonds, which can sometimes be resolved. The N-H stretching vibration of a secondary amine typically appears as a weak to medium band in the IR spectrum around 3300-3500 cm⁻¹. nih.gov

C-O-C Ether Vibrations: The ether linkage is characterized by strong asymmetric C-O-C stretching vibrations, which are typically prominent in the IR spectrum in the region of 1260-1000 cm⁻¹. The symmetric stretch is often weaker in the IR but may be strong in the Raman spectrum.

Fluorobenzyl Group Vibrations: The 3-fluorobenzyl moiety will exhibit several characteristic vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-F stretching vibration gives a strong band in the IR spectrum, typically in the 1250-1000 cm⁻¹ range. nih.gov The substitution pattern on the benzene (B151609) ring (meta-substitution) will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹.

A combined experimental and theoretical study on the related molecule 4-Hydroxypiperidine (B117109) has demonstrated the utility of density functional theory (DFT) calculations in assigning vibrational modes observed in IR and Raman spectra. nih.gov A similar approach for this compound would be invaluable for a precise interpretation of its spectra.

Interactive Data Table: Predicted Vibrational Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | Piperidine | 3300 - 3500 | Weak-Medium | Weak |

| Aromatic C-H Stretch | Benzyl Ring | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | Piperidine/CH₂ | 2850 - 2970 | Strong | Strong |

| Aromatic C=C Stretch | Benzyl Ring | 1450 - 1600 | Medium-Strong | Strong |

| CH₂ Scissoring | Piperidine/CH₂ | 1440 - 1480 | Medium | Medium |

| C-O-C Asymmetric Stretch | Ether | 1200 - 1260 | Strong | Medium |

| C-F Stretch | Fluoro-aromatic | 1100 - 1250 | Strong | Weak |

| C-O-C Symmetric Stretch | Ether | 1000 - 1100 | Weak | Strong |

| Aromatic C-H Out-of-Plane Bend | Benzyl Ring | 690 - 900 | Strong | Weak |

Note: This table represents predicted values based on group frequencies. Actual values would need to be confirmed by experimental measurement.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information about the bond lengths, bond angles, and conformational preferences of this compound in the solid state. For a molecule of this nature, key structural questions that could be answered include the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the 3-fluorobenzyloxy substituent. chemrevlett.com

The general procedure involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. While no specific crystal structure for this compound has been reported, studies on numerous piperidine derivatives show they commonly crystallize in well-defined conformations, most often a chair form for the piperidine ring to minimize steric strain. ias.ac.inresearchgate.net

Crystal Packing and Intermolecular Interactions

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for crystal engineering and for explaining the physical properties of the solid material.

Key potential interactions include:

Hydrogen Bonding: The secondary amine of the piperidine ring can act as a hydrogen bond donor (N-H), and the oxygen of the ether linkage and the nitrogen itself can act as hydrogen bond acceptors. If crystallized as a salt (e.g., hydrochloride), the N⁺-H group would form strong hydrogen bonds with the counter-ion.

C-H···O and C-H···F Interactions: Weak hydrogen bonds involving carbon as a donor are now recognized as significant forces in crystal packing. The aromatic and aliphatic C-H groups can interact with the ether oxygen and the fluorine atom. Studies on fluorinated N-benzyl substituted diketopyrrolopyrroles have shown that organic fluorine actively participates in stabilizing crystal structures through C-F···H and C-F···π interactions. researchgate.net

Aryl-Aryl Interactions: The 3-fluorobenzyl rings can interact with each other through π-π stacking or edge-to-face (C-H···π) interactions. The presence of fluorine can modify the quadrupole moment of the aromatic ring, potentially leading to specific aryl-aryl interactions that differ from those of a non-fluorinated analogue. nih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts in a crystal structure, providing a detailed fingerprint of the packing environment. mdpi.com

Absolute Configuration Determination

The determination of absolute configuration applies to chiral molecules, which are non-superimposable on their mirror images. A molecule is chiral if it lacks an internal plane of symmetry and a center of inversion.

This compound, in its neutral form, is an achiral molecule. It possesses a plane of symmetry that passes through the nitrogen atom, the oxygen atom, and the C1 and C4 atoms of the piperidine ring (assuming the piperidine ring is in a chair conformation and the benzyloxy group is not restricted in a way that breaks this symmetry). Therefore, it does not exist as enantiomers, and the concept of absolute configuration (assigning an R or S descriptor) is not applicable.

If, however, the molecule were to be substituted in a way that removes all elements of symmetry (for example, by introducing a substituent on the piperidine ring at a position other than C4, or on the benzylic carbon), the resulting molecule would be chiral. In such a hypothetical case, X-ray crystallography on a single crystal of one enantiomer would be the most reliable method to determine its absolute configuration. This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. nih.gov

Role of 4 3 Fluorobenzyl Oxy Piperidine As a Synthetic Intermediate and Building Block

Applications in the Synthesis of Complex Heterocyclic Systems

The piperidine (B6355638) unit within 4-((3-Fluorobenzyl)oxy)piperidine serves as a versatile scaffold for the elaboration of more complex heterocyclic structures, including fused, spirocyclic, and bridged systems. These structural motifs are of significant interest in drug discovery due to their conformational rigidity and three-dimensional character, which can lead to enhanced binding affinity and selectivity for biological targets. lifechemicals.comnih.gov

Construction of Fused Ring Systems

While specific examples detailing the use of this compound in the synthesis of fused ring systems are not extensively documented in publicly available literature, its structure is amenable to established cyclization strategies. researchgate.netnih.gov The secondary amine of the piperidine ring is a key functional handle for annulation reactions. For instance, reaction with a bifunctional electrophile can lead to the formation of a new ring fused to the piperidine core.

One plausible approach involves the reaction of this compound with an α,β-unsaturated ketone followed by an intramolecular condensation to form a fused bicyclic system. Another potential strategy is the Pictet-Spengler reaction, where the piperidine nitrogen could react with an aldehyde-containing tether attached to the piperidine ring, leading to the formation of a fused tetrahydro-β-carboline-like structure. The presence of the 3-fluorobenzyl ether moiety adds a layer of complexity and potential for further functionalization.

Table 1: Plausible Fused Ring Systems from this compound

| Fused System Type | General Reaction Scheme | Potential Product Structure |

| Pyrazino[1,2-a]piperidine | Reaction with α-haloketone followed by cyclization | A bicyclic structure with a pyrazine (B50134) ring fused to the piperidine. |

| Pyrido[1,2-a]piperidine | Intramolecular cyclization of an N-alkenylated derivative | A fused system containing a pyridine (B92270) ring. |

| Imidazo[1,2-a]piperidine | Condensation with an α-amino ketone derivative | A bicyclic system incorporating an imidazole (B134444) ring. |

This table presents hypothetical examples based on established synthetic methodologies for piperidine derivatives.

Spirocyclic and Bridged Systems Incorporating the Piperidine Moiety

Spirocyclic compounds, which contain two rings connected by a single common atom, are increasingly sought after in medicinal chemistry for their unique three-dimensional shapes. nih.govontosight.ai The 4-position of the piperidine ring in this compound is an ideal site for the construction of a spirocyclic center. While direct literature on this specific transformation for this compound is scarce, general methods for the synthesis of spiropiperidines can be applied. nih.govresearchgate.net For instance, intramolecular cyclization of a precursor with a reactive group tethered to the piperidine nitrogen could lead to the formation of a spirocycle at the C4 position. nih.gov

Bridged bicyclic systems containing a piperidine core offer a high degree of conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. ijnrd.org The synthesis of such systems from this compound would likely involve a multi-step sequence, potentially starting with the formation of a bicyclic precursor that is then elaborated. For example, a Diels-Alder reaction involving a diene-substituted piperidine derivative could be a viable route to a bridged system.

Development of Novel Retrosynthetic Strategies Utilizing the Piperidine Scaffold

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. amazonaws.comias.ac.in The this compound scaffold can be a key strategic element in the retrosynthesis of various target molecules, particularly those of pharmaceutical interest. researchgate.netresearchgate.net

Disconnection Approaches for Target Molecules

In a retrosynthetic sense, the C-N and C-O bonds within this compound are logical points for disconnection. lkouniv.ac.inyoutube.com For a target molecule containing this fragment, a primary disconnection would likely be the bond between the piperidine nitrogen and the rest of the molecule, corresponding to a nucleophilic substitution or a reductive amination in the forward synthesis. amazonaws.com Another key disconnection is the ether linkage, which can be retrosynthetically cleaved to 4-hydroxypiperidine (B117109) and 3-fluorobenzyl bromide or a related electrophile. lkouniv.ac.in This approach allows for the late-stage introduction of the fluorobenzyl group, which can be advantageous for analogue synthesis.

Table 2: Key Retrosynthetic Disconnections for a Hypothetical Target Molecule Containing the this compound Moiety

| Disconnection | Synthons | Corresponding Synthetic Reaction |

| Piperidine N-C bond | This compound (nucleophile) + Electrophilic fragment | Nucleophilic substitution, Reductive amination |

| Benzyl (B1604629) Ether C-O bond | 4-Hydroxypiperidine derivative + 3-Fluorobenzyl electrophile | Williamson ether synthesis |

| Aromatic C-F bond | 4-((Benzyl)oxy)piperidine derivative with a leaving group + Fluoride source | Nucleophilic aromatic substitution |

This table illustrates theoretical disconnection strategies.

Convergent and Divergent Synthesis Pathways

Conversely, in a divergent approach, this compound can serve as a common intermediate that is subsequently modified at its reactive sites—the piperidine nitrogen and the aromatic ring—to generate a library of related compounds. This is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. For example, the piperidine nitrogen can be functionalized with a variety of substituents, while the aromatic ring can undergo further electrophilic or nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions at the Piperidine Nitrogen or Aromatic Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. ajchem-a.com this compound offers two primary sites for such transformations: the piperidine nitrogen and the aromatic ring.

The secondary amine of the piperidine can participate in Buchwald-Hartwig amination reactions with aryl or heteroaryl halides to form N-aryl piperidine derivatives. nih.govnih.govnih.govbeilstein-journals.orgbeilstein-journals.org This reaction is a cornerstone of modern medicinal chemistry for the synthesis of compounds targeting central nervous system disorders and other therapeutic areas. nih.gov While specific examples with this compound are not readily found, the general applicability of this reaction to secondary amines suggests its feasibility.

The fluorinated benzene (B151609) ring also presents opportunities for palladium-catalyzed reactions. Although the C-F bond is generally strong, under specific conditions, it can be activated for cross-coupling. More commonly, the aromatic ring can be further functionalized with a leaving group, such as a bromine or iodine atom, which can then participate in a variety of palladium-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings. Furthermore, directed C-H activation of the benzylic position is a potential route for functionalization. rsc.orgsemanticscholar.org

Table 3: Potential Palladium-Catalyzed Reactions of this compound Derivatives

| Reaction Type | Coupling Partners | Potential Product |

| Buchwald-Hartwig Amination | This compound + Aryl Halide | N-Aryl-4-((3-fluorobenzyl)oxy)piperidine |